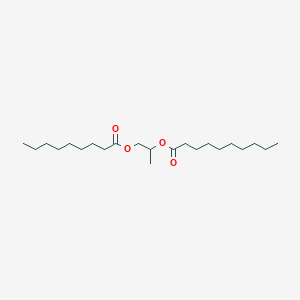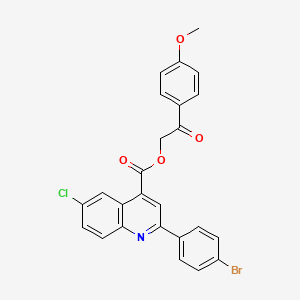
2-(4-Methoxyphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-cloroquinolina-4-carboxilato es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-cloroquinolina-4-carboxilato generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que involucra la condensación de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante.
Introducción de sustituyentes: Los sustituyentes metoxilo, bromo y cloro se introducen a través de reacciones de sustitución aromática electrofílica. Por ejemplo, la bromación se puede lograr usando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador.
Esterificación: El paso final implica la esterificación del ácido carboxílico de quinolina con bromuro de 2-(4-metoxifenil)-2-oxoetílico en condiciones básicas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-cloroquinolina-4-carboxilato experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo carbonilo se puede reducir a un alcohol usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los sustituyentes bromo y cloro pueden experimentar reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄)
Sustitución: Aminas, tioles, en presencia de una base como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃)
Productos principales
Oxidación: Formación de derivados hidroxilados
Reducción: Formación de derivados alcohólicos
Sustitución: Formación de derivados de quinolina sustituidos
Aplicaciones Científicas De Investigación
2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-cloroquinolina-4-carboxilato tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad para interactuar con el ADN e inhibir la proliferación celular.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y agroquímicos.
Ciencia de materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-cloroquinolina-4-carboxilato implica su interacción con objetivos moleculares como enzimas y ADN. El compuesto puede intercalarse en el ADN, interrumpiendo su estructura y función, lo que lleva a la inhibición de la replicación y transcripción del ADN. Además, puede inhibir enzimas específicas involucradas en las vías de señalización celular, contribuyendo a sus posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Metoxifenil)-2-oxoetílico 2-(4-clorofenil)-6-cloroquinolina-4-carboxilato
- 2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-fluoroquinolina-4-carboxilato
- 2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-cloroquinolina-4-carboxamida
Singularidad
La combinación única de sustituyentes metoxilo, bromo y cloro en 2-(4-Metoxifenil)-2-oxoetílico 2-(4-bromofenil)-6-cloroquinolina-4-carboxilato confiere propiedades químicas distintas, como mayor reactividad y afinidad de unión específica a objetivos biológicos. Esto lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C25H17BrClNO4 |
|---|---|
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrClNO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-6-17(26)7-3-15)28-22-11-8-18(27)12-20(21)22/h2-13H,14H2,1H3 |
Clave InChI |
WTRGDAUKNVJDLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050692.png)


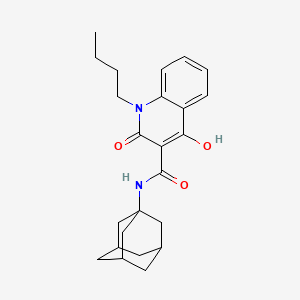
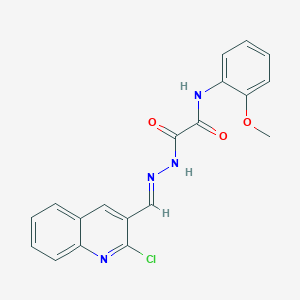

![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
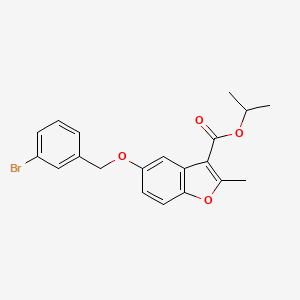
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
